molecular formula C15H15N5O2 B11377458 N-(7-hydroxy-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)butanamide

N-(7-hydroxy-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)butanamide

Cat. No.: B11377458
M. Wt: 297.31 g/mol
InChI Key: AVRXQERBSWUQGM-UHFFFAOYSA-N
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Description

N-{7-HYDROXY-5-PHENYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}BUTANAMIDE is a heterocyclic compound featuring a triazolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{7-HYDROXY-5-PHENYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}BUTANAMIDE typically involves the formation of the triazolopyrimidine core followed by functionalization. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation, which facilitates a transamidation mechanism followed by nucleophilic addition and subsequent condensation . This method is catalyst-free and eco-friendly, offering good yields and functional group tolerance.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the microwave-mediated synthesis process. This would require optimization of reaction conditions to ensure consistent yields and purity. The use of continuous flow reactors could be explored to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{7-HYDROXY-5-PHENYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}BUTANAMIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The triazolopyrimidine core can be reduced under specific conditions.

    Substitution: The phenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic reagents such as halogens or nitro groups under acidic or basic conditions.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a reduced triazolopyrimidine derivative.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

N-{7-HYDROXY-5-PHENYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}BUTANAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{7-HYDROXY-5-PHENYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}BUTANAMIDE involves its interaction with molecular targets such as CDK2. By inhibiting CDK2, the compound can disrupt the cell cycle, leading to apoptosis in cancer cells . The triazolopyrimidine core is crucial for binding to the active site of the enzyme, forming essential hydrogen bonds and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{7-HYDROXY-5-PHENYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}BUTANAMIDE is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for CDK2. This makes it a promising candidate for further development as a therapeutic agent.

Properties

Molecular Formula

C15H15N5O2

Molecular Weight

297.31 g/mol

IUPAC Name

N-(7-oxo-5-phenyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)butanamide

InChI

InChI=1S/C15H15N5O2/c1-2-6-12(21)17-14-18-15-16-11(9-13(22)20(15)19-14)10-7-4-3-5-8-10/h3-5,7-9H,2,6H2,1H3,(H2,16,17,18,19,21)

InChI Key

AVRXQERBSWUQGM-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=NC2=NC(=CC(=O)N2N1)C3=CC=CC=C3

Origin of Product

United States

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